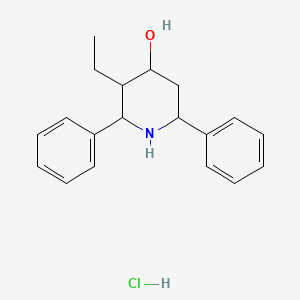
3-ethyl-2,6-diphenyl-4-piperidinol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-2,6-diphenyl-4-piperidinol hydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DPPE or Dipipanone, and it is a derivative of the opioid analgesic drug, pethidine. DPPE has been found to have various biochemical and physiological effects, making it a useful compound in research.
Mécanisme D'action
DPPE acts on the opioid receptors in the brain, specifically the mu-opioid receptor. It binds to the receptor and activates it, leading to a decrease in pain perception. DPPE also has an effect on the dopaminergic system, which is involved in reward and addiction. It has been found to increase dopamine release in the brain, which may contribute to its potential use in treating drug addiction.
Biochemical and Physiological Effects
DPPE has been found to have various biochemical and physiological effects. It has been shown to decrease pain perception in animal studies, and it has also been found to have anticonvulsant effects. DPPE has been found to increase dopamine release in the brain, which may contribute to its potential use in treating drug addiction. However, DPPE has also been found to have some negative effects, such as respiratory depression and decreased gastrointestinal motility.
Avantages Et Limitations Des Expériences En Laboratoire
DPPE has several advantages for lab experiments, including its potency as an analgesic drug and its potential use in treating drug addiction and withdrawal symptoms. However, DPPE also has some limitations, such as its potential for respiratory depression and decreased gastrointestinal motility. Additionally, DPPE has a short half-life, which may make it difficult to use in long-term studies.
Orientations Futures
There are several future directions for research on DPPE. One potential direction is to further study its potential use as an analgesic drug, including its efficacy and safety compared to other opioid analgesics. Additionally, further research could be done on DPPE's potential use in treating drug addiction and withdrawal symptoms. Another potential direction is to study the effect of DPPE on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Finally, research could be done on developing new derivatives of DPPE with improved efficacy and safety profiles.
Conclusion
In conclusion, DPPE is a chemical compound that has gained significant attention in scientific research. It has been found to have various biochemical and physiological effects, making it a useful compound in research. DPPE has potential applications as an analgesic drug and in treating drug addiction and withdrawal symptoms. Further research is needed to fully understand the potential of DPPE and its derivatives.
Méthodes De Synthèse
DPPE is synthesized by reacting 4-phenyl-4-piperidinol with 1-bromo-3-ethyl-2,6-diphenylbenzene in the presence of a palladium catalyst. The reaction yields DPPE as a white crystalline solid, which is then purified by recrystallization.
Applications De Recherche Scientifique
DPPE has been used in various scientific research studies, including its potential use as an analgesic drug. It has been found to have a similar potency to morphine in animal studies, but with fewer side effects. DPPE has also been studied for its potential use in treating drug addiction and withdrawal symptoms. Additionally, DPPE has been found to have anticonvulsant effects, making it a potential treatment for epilepsy.
Propriétés
IUPAC Name |
3-ethyl-2,6-diphenylpiperidin-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-16-18(21)13-17(14-9-5-3-6-10-14)20-19(16)15-11-7-4-8-12-15;/h3-12,16-21H,2,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVKJQNCYQPTLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CC(NC1C2=CC=CC=C2)C3=CC=CC=C3)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5655081 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

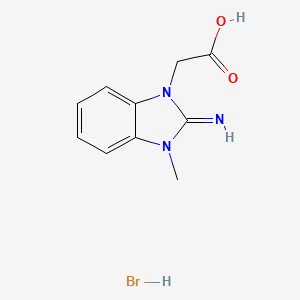
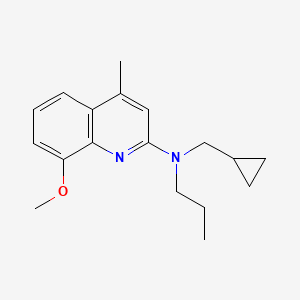
![1-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5084611.png)


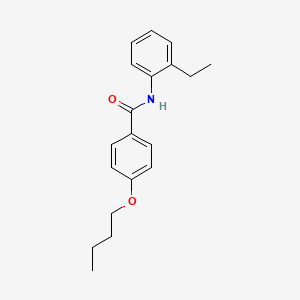
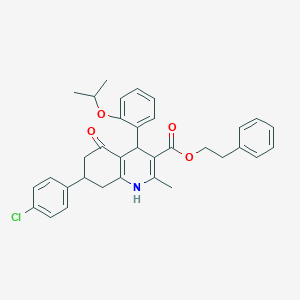
![2-{[(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5084655.png)
![4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5084661.png)
![4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)thiomorpholine](/img/structure/B5084669.png)
![4-ethoxy-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5084673.png)
![ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate](/img/structure/B5084684.png)
![1-[2-(2-isopropylphenoxy)ethyl]pyrrolidine oxalate](/img/structure/B5084697.png)
